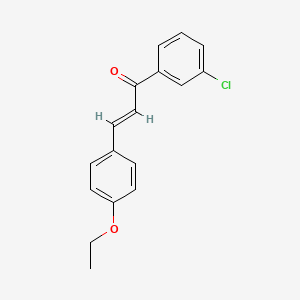

(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

説明

(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3-chlorophenyl group (electron-withdrawing) at position 1 and a 4-ethoxyphenyl group (electron-donating) at position 3. Chalcones are widely studied for their biological activities, crystallographic properties, and electronic behaviors, which are highly influenced by substituent patterns. Below, we systematically compare this compound with structurally similar derivatives, focusing on substituent effects on biological activity, physicochemical properties, and supramolecular arrangements.

特性

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSDLAVOCCZJPL-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzaldehyde+4-ethoxyacetophenoneNaOH/EtOH(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

化学反応の分析

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, bromo, and sulfonyl derivatives.

科学的研究の応用

(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound may exert its effects through:

Inhibition of Enzymes: Binding to active sites of enzymes and inhibiting their activity.

Interaction with Receptors: Modulating receptor activity and affecting cellular signaling pathways.

Induction of Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.

類似化合物との比較

Physicochemical Properties

- Ethoxy vs. Methoxy: Ethoxy-substituted chalcones generally have lower melting points than methoxy analogs due to increased steric bulk disrupting crystal packing .

Spectroscopic Data :

- The 3-chlorophenyl group in the target compound would show distinct $^{13}\text{C NMR}$ signals near 125–135 ppm for aromatic carbons, similar to (E)-1-(4-(3-bromopropoxy)phenyl)-3-(3-chlorophenyl)prop-2-en-1-one .

- IR spectra of ethoxy-substituted chalcones typically exhibit C=O stretches at ~1650–1670 cm$^{-1}$ and C-O-C stretches at ~1250 cm$^{-1}$, consistent with related compounds .

Crystallographic and Supramolecular Features

Crystal Packing :

- Chalcone2 [(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one] forms layered structures via C-H···O and π-π interactions, while trimethoxy-substituted chalcone1 adopts a herringbone arrangement due to steric effects . The 3-chlorophenyl group in the target compound may introduce halogen bonding (C-Cl···π), altering packing motifs.

- Ethoxy groups contribute to flexible packing via weak van der Waals interactions, whereas chloro substituents promote denser packing through halogen bonds .

Hirshfeld Surface Analysis :

Electronic and Reactivity Profiles

- DFT Studies: Ethoxy groups enhance electron density on the enone system, increasing nucleophilic reactivity at the β-carbon. Compared to trifluoromethyl-substituted chalcones (e.g., (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one), the target compound’s Cl substituent is less electron-withdrawing, which may reduce electrophilicity but improve metabolic stability .

生物活性

The compound (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific chalcone derivative, supported by data tables, research findings, and case studies.

Molecular Formula

- Molecular Formula : C17H15ClO2

- Molecular Weight : 300.75 g/mol

- CAS Number : 5716916

Structural Characteristics

The structural configuration of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one consists of a chalcone backbone featuring a chlorophenyl group and an ethoxyphenyl group, which contribute to its unique biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways such as RAS-ERK and AKT/FOXO3a pathways. This mechanism was particularly noted in hepatocellular carcinoma cells, where the compound effectively suppressed tumor growth .

Antimicrobial Activity

Research indicates that this chalcone derivative exhibits significant antimicrobial properties:

- In Vitro Studies : The compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth .

Antioxidant Effects

The antioxidant capacity of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has also been investigated:

- DPPH Assay : In a DPPH radical scavenging assay, the compound showed a dose-dependent increase in radical scavenging activity, indicating its potential as an antioxidant agent .

Table of Biological Activities

Study on Hepatocellular Carcinoma

In a detailed case study involving hepatocellular carcinoma, researchers administered (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in treated tissues, further supporting the compound's anticancer properties .

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of this chalcone derivative against clinical isolates of pathogenic bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjunctive therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。